molecular formula C14H9ClN4O3S2 B2672994 1-(4-(5-Chlorothiophen-2-yl)thiazol-2-yl)-3-(4-nitrophenyl)urea CAS No. 391868-08-9

1-(4-(5-Chlorothiophen-2-yl)thiazol-2-yl)-3-(4-nitrophenyl)urea

Cat. No.: B2672994
CAS No.: 391868-08-9
M. Wt: 380.82
InChI Key: RMIYBPCILDWTJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-(5-Chlorothiophen-2-yl)thiazol-2-yl)-3-(4-nitrophenyl)urea is a useful research compound. Its molecular formula is C14H9ClN4O3S2 and its molecular weight is 380.82. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anti-Tumor Activities

Research has highlighted the synthesis of heterocyclic compounds, including triazole derivatives bearing the 1-(4-(5-Chlorothiophen-2-yl)thiazol-2-yl)-3-(4-nitrophenyl)urea structure. These compounds have demonstrated significant anti-tumor activities, particularly against HepG2 (liver cancer) and MOLT-3 (leukemia) cell lines. The synthesis process involves reactions with various reagents to produce triazole rings, which have been extensively investigated for their potential in anti-tumor chemotherapy (A. Hassan, 2020).

Sensor Technology

In sensor technology, derivatives of this compound have been utilized in the development of ytterbium ion-selective sensors. These sensors employ plasticized membranes incorporating substituted urea and thiourea as carriers, showing promising selectivity and sensitivity for ytterbium ions, which is beneficial for analytical applications (Ashutosh Kumar Singh et al., 2007).

Antioxidant and Anticholinesterase Activities

Coumarylthiazole derivatives containing aryl urea/thiourea groups have been synthesized and evaluated for their antioxidant and anticholinesterase activities. These compounds inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurodegenerative diseases. Notably, certain derivatives have shown potent antioxidant activity, surpassing that of standard antioxidants like quercetin (B. Z. Kurt et al., 2015).

Molecular Interactions and Gelation Properties

The nature of urea-fluoride interactions has been explored, revealing insights into hydrogen bonding and proton transfer mechanisms. These findings are critical for designing molecular sensors and understanding the fundamental chemistry of urea derivatives (M. Boiocchi et al., 2004). Additionally, the rheology, morphology, and gelation of low molecular weight hydrogelators based on urea derivatives have been studied, showing the anion's influence on these properties and offering potential applications in materials science (G. Lloyd & J. Steed, 2011).

Cytokin-like Activity and Plant Morphogenesis

Some urea derivatives exhibit cytokinin-like activity, influencing plant cell division and differentiation. Notably, compounds like forchlorofenuron (CPPU) and thidiazuron (TDZ) have been used in in vitro plant morphogenesis studies due to their potent cytokinin-like activity (A. Ricci & C. Bertoletti, 2009).

Properties

IUPAC Name

1-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-3-(4-nitrophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClN4O3S2/c15-12-6-5-11(24-12)10-7-23-14(17-10)18-13(20)16-8-1-3-9(4-2-8)19(21)22/h1-7H,(H2,16,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMIYBPCILDWTJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)NC2=NC(=CS2)C3=CC=C(S3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.